molecular formula C13H20FN B12107553 [(4-Fluoro-3-methylphenyl)methyl](3-methylbutyl)amine

[(4-Fluoro-3-methylphenyl)methyl](3-methylbutyl)amine

Cat. No.: B12107553
M. Wt: 209.30 g/mol
InChI Key: FXDNSCCDUSFVBD-UHFFFAOYSA-N
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Description

(4-Fluoro-3-methylphenyl)methylamine is an organic compound that features a fluorinated aromatic ring and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-3-methylphenyl)methylamine typically involves the reaction of 4-fluoro-3-methylbenzyl chloride with 3-methylbutylamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of (4-Fluoro-3-methylphenyl)methylamine may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-3-methylphenyl)methylamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexyl derivatives.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Nucleophiles like sodium hydroxide or sodium methoxide in polar solvents.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of cyclohexyl derivatives.

    Substitution: Formation of hydroxyl or alkoxy-substituted aromatic compounds.

Scientific Research Applications

(4-Fluoro-3-methylphenyl)methylamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Fluoro-3-methylphenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated aromatic ring and amine group can form hydrogen bonds and hydrophobic interactions with target proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-3-methylphenylboronic acid
  • 4-Fluoro-3-methyl-α-Pyrrolidinovalerophenone
  • N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine

Uniqueness

(4-Fluoro-3-methylphenyl)methylamine is unique due to its specific combination of a fluorinated aromatic ring and an amine group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H20FN

Molecular Weight

209.30 g/mol

IUPAC Name

N-[(4-fluoro-3-methylphenyl)methyl]-3-methylbutan-1-amine

InChI

InChI=1S/C13H20FN/c1-10(2)6-7-15-9-12-4-5-13(14)11(3)8-12/h4-5,8,10,15H,6-7,9H2,1-3H3

InChI Key

FXDNSCCDUSFVBD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CNCCC(C)C)F

Origin of Product

United States

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